N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE
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Overview
Description
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.
Introduction of the Cyclopropane Moiety: The cyclopropane ring is introduced through a cyclopropanation reaction, which involves the reaction of a suitable diazo compound with an alkene in the presence of a metal catalyst.
Amidation Reaction: The final step involves the coupling of the benzothiazole core with the cyclopropane carboxylic acid derivative through an amidation reaction using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, and suitable solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study the mechanisms of action of benzothiazole derivatives in biological systems.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The benzothiazole core is known to interact with various biological targets, including kinases, proteases, and ion channels, which can result in diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-methyl-1-oxo-2-phthalazinyl)acetamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)acrylamide
Uniqueness
N~1~-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-11-6-7-14-15(8-11)22-17(19-14)20-16(21)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVVOUAPHKYSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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